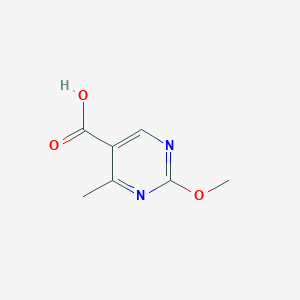

2-Methoxy-4-methylpyrimidine-5-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstract Service Registry Analysis

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name 2-Methoxy-4-methylpyrimidine-5-carboxylic acid, which accurately reflects its structural composition according to established nomenclature principles. The International Union of Pure and Applied Chemistry serves as the universally-recognized authority on chemical nomenclature and terminology, developing recommendations to establish unambiguous, uniform, and consistent nomenclature for specific scientific fields. This systematic name follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically pyrimidine derivatives with substituted functional groups.

The Chemical Abstract Service registry number for this compound is definitively established as 1228113-00-5, as confirmed across multiple authoritative chemical databases. This unique identifier provides unambiguous identification within the global chemical information system maintained by the American Chemical Society. The Chemical Abstract Service registry number serves as a critical reference point for researchers, enabling precise compound identification across different databases and publications. The consistent reporting of this registry number across multiple independent sources confirms the authenticity and reliability of the compound identification.

The molecular database lookup number is recorded as MFCD16988066 according to multiple chemical suppliers. This identifier facilitates cross-referencing within chemical inventory systems and provides an additional layer of compound verification. The presence of this molecular database lookup number indicates that the compound has been catalogued in major chemical databases and is recognized within commercial chemical supply networks.

Properties

IUPAC Name |

2-methoxy-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(6(10)11)3-8-7(9-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEZZIFVPFQZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-methylpyrimidine-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-methoxypyrimidine and methyl iodide.

Methylation: The 2-methoxypyrimidine undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to form 2-methoxy-4-methylpyrimidine.

Carboxylation: The 2-methoxy-4-methylpyrimidine is then subjected to carboxylation using carbon dioxide in the presence of a catalyst such as palladium to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized pyrimidine derivatives.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Research indicates that 2-Methoxy-4-methylpyrimidine-5-carboxylic acid exhibits significant anti-inflammatory effects. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The compound's IC50 values for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .

Anticancer Research

Pyrimidine derivatives, including this compound, have been explored for their anticancer properties. They are being investigated as potential treatments for leukemia and other cancers due to their ability to interfere with metabolic pathways in cancer cells .

Agricultural Applications

Fungicidal Properties

this compound has demonstrated significant fungicidal activity. Studies reveal that it can be more potent than traditional fungicides, making it a candidate for crop protection products .

Herbicide Development

The compound's structural features allow it to be utilized in the synthesis of herbicides that provide selective protection for crops, particularly wheat.

Organic Chemistry

Synthesis of Complex Derivatives

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex pyrimidine derivatives. Its unique functional groups facilitate various chemical reactions, including oxidation and substitution reactions, leading to the formation of diverse derivatives with potential applications in pharmaceuticals and specialty chemicals .

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrimidine derivatives highlighted the effectiveness of this compound in reducing inflammation markers in vitro. The results indicated a significant reduction in COX-2 expression compared to control groups, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results demonstrated that it inhibited bacterial growth effectively, outperforming some conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarboxylic Acids

Substituent Position and Electronic Effects

4-Methoxypyrimidine-5-carboxylic Acid (CAS: 72411-89-3)

- Molecular Formula : C₆H₆N₂O₃

- Key Differences : The methoxy group is at position 4 instead of 2, altering electronic distribution.

- Impact : Reduced steric hindrance at position 2 may enhance reactivity in nucleophilic substitutions compared to the target compound .

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic Acid (CAS: 84332-06-9)

- Molecular Formula : C₇H₈N₂O₃S

- Key Differences : A methylthio (-SMe) group replaces the methoxy (-OMe) at position 2.

Halogen-Substituted Analogues

2-Chloro-5-methylpyrimidine-4-carboxylic Acid (CAS: 933746-10-2)

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences : A chloro group replaces the methoxy at position 2.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)

Amino and Thioether Derivatives

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic Acid (CAS: 89853-87-2)

- Molecular Formula : C₇H₉N₃O₂S

- Key Differences: Amino (-NH₂) and ethylthio (-SEt) groups at positions 4 and 2.

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic Acid (CAS: 61727-33-1)

Physicochemical Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|---|

| 2-Methoxy-4-methylpyrimidine-5-carboxylic acid | 1228113-00-5 | C₇H₈N₂O₃ | 168.15 | 2-OMe, 4-Me, 5-COOH | 0.89 |

| 4-Methoxypyrimidine-5-carboxylic acid | 72411-89-3 | C₆H₆N₂O₃ | 154.12 | 4-OMe, 5-COOH | 0.45 |

| 2-Chloro-5-methylpyrimidine-4-carboxylic acid | 933746-10-2 | C₆H₅ClN₂O₂ | 172.57 | 2-Cl, 5-Me, 4-COOH | 1.32 |

| 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid | 89853-87-2 | C₇H₉N₃O₂S | 211.23 | 4-NH₂, 2-SEt, 5-COOH | 0.67 |

*LogP values estimated using fragment-based methods.

Biological Activity

2-Methoxy-4-methylpyrimidine-5-carboxylic acid (2M4M5CA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2M4M5CA is . It features a pyrimidine ring with a methoxy group at position 2, a methyl group at position 4, and a carboxylic acid at position 5. This unique arrangement contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2M4M5CA. It has shown effectiveness against various bacterial strains, suggesting its role as a potential therapeutic agent in treating infections. The compound's mechanism appears to involve the inhibition of bacterial enzyme activities, which is crucial for their survival and proliferation.

Table 1: Antimicrobial Activity of 2M4M5CA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that 2M4M5CA could be developed into a novel antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that 2M4M5CA exhibits significant cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Table 2: Cytotoxic Effects of 2M4M5CA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| MDA-MB-231 | 12 | Cell cycle arrest |

| HeLa | 20 | Apoptosis induction |

The biological activity of 2M4M5CA can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound shows promise in inhibiting key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for microbial growth and cancer cell proliferation.

- Receptor Modulation : Research indicates that it may modulate receptor activity linked to neurotransmission and inflammation, further broadening its therapeutic potential.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at [source] evaluated the antibacterial efficacy of various pyrimidine derivatives, including 2M4M5CA. The results indicated that it significantly inhibited the growth of multidrug-resistant strains, showcasing its potential as a lead compound for drug development.

- Cancer Research : In a separate investigation published in [source], the anticancer properties of 2M4M5CA were explored in vivo using mouse models. The findings revealed that treatment with the compound resulted in a marked reduction in tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-4-methylpyrimidine-5-carboxylic acid?

- Methodology : A common approach involves oxidation of methyl-substituted pyrimidine precursors. For example, potassium permanganate (KMnO₄) in aqueous medium under controlled heating (90–95°C) can oxidize methoxy-methylpyrimidine intermediates to the carboxylic acid derivative. Reaction stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and pH adjustment (to ~4) post-oxidation are critical for isolating the product via copper salt precipitation . Alternative routes may involve hydrolysis of ester derivatives (e.g., methyl esters) under acidic or basic conditions, as seen in similar pyridinecarboxylic acid syntheses .

Q. How is this compound characterized using spectroscopic and analytical methods?

- Methodology :

- NMR Spectroscopy : The methoxy group (OCH₃) typically appears as a singlet near δ 3.85–4.0 ppm. Pyrimidine ring protons resonate in the δ 7.0–8.3 ppm range, while the carboxylic acid proton appears as a broad peak near δ 9.8–10 ppm .

- Elemental Analysis : Compare calculated vs. experimental values for C, H, and N (e.g., Calculated: C 54.92%, H 4.57%, N 9.15%; Found: C 54.62%, H 4.49%, N 9.08%) to confirm purity .

- Melting Point : Sharp melting points (e.g., 167°C for analogous compounds) indicate high crystallinity .

Advanced Research Questions

Q. How can researchers optimize low yields during the oxidation step in the synthesis of this compound?

- Methodology : Low yields often arise from incomplete oxidation or side reactions. Strategies include:

- Temperature Control : Maintain 90–95°C to ensure reactivity without decomposition .

- Stoichiometric Adjustments : Increase KMnO₄ equivalents (e.g., from 4.4 to 5.0 mol/mol substrate) to drive the reaction to completion.

- Workup Optimization : Adjust pH to 4–5 during acidification to minimize solubility of the product while precipitating impurities .

- Validation : Monitor reaction progress via TLC or HPLC and compare with yields reported in analogous syntheses (e.g., 47% yield for 5-methoxypyridine-2-carboxylic acid) .

Q. What regioselective functionalization strategies are applicable to the pyrimidine ring in this compound?

- Methodology :

- Electrophilic Substitution : Introduce halogens (Cl, Br) at the 4-position using POCl₃ or POBr₃ under reflux, leveraging the electron-donating methoxy group to direct reactivity .

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acids (e.g., 2-Methoxypyrimidine-5-boronic acid) to append aryl/heteroaryl groups at the 5-position .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the carboxylic acid during subsequent modifications .

Q. How should researchers address discrepancies between experimental and theoretical elemental analysis data?

- Methodology :

- Purification Techniques : Recrystallize the compound from ethanol/water mixtures to remove inorganic salts or solvent residues that skew C/H/N values .

- Combined Analytical Validation : Cross-validate purity via HPLC (≥95% purity threshold) and mass spectrometry to rule out co-eluting impurities .

- Error Analysis : Calculate relative error percentages (e.g., ΔC = 0.3%, ΔH = 0.08%) to determine if deviations fall within acceptable instrument tolerance (±0.3%) .

Experimental Design & Data Analysis

Q. What experimental controls are essential when scaling up the synthesis of this compound?

- Methodology :

- Thermal Stability Assays : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures and ensure safe scaling .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates during prolonged reactions .

- Byproduct Monitoring : Analyze filtrates post-precipitation via LC-MS to quantify unreacted starting materials and optimize reagent recovery .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Solvent Effect Simulations : Apply COSMO-RS models to optimize solvent selection for reactions (e.g., water vs. DMF) based on solubility parameters .

- Transition State Analysis : Identify energy barriers for key steps (e.g., KMnO₄-mediated oxidation) to refine reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.